REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].Cl.[CH2:15](O)[CH3:16]>CCOCC>[CH2:15]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)[CH3:16]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 16 h
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Duration
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16 h
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Type
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CUSTOM
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Details
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the solvent was removed in vacuo
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Type
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DISSOLUTION
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Details
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The crude compound was dissolved in dichloromethane
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Type
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WASH
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Details
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washed with NaOH 0.5N
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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CUSTOM
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Details
|
the solvent was removed
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Name
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Type
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product
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Smiles
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C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |